2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Description
Contextualization within Halogenated Acetanilide (B955) Chemistry
Halogenated acetanilides represent a significant class of organic compounds characterized by an acetamide (B32628) functional group attached to a halogen-substituted aromatic ring. These compounds have long been a subject of intensive research due to their diverse biological activities, most notably as herbicides. The introduction of halogen atoms, such as chlorine, into the acetanilide structure can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric configuration. These modifications, in turn, dictate the compound's reactivity, metabolic fate, and mode of action in biological systems.
The general structure of a chloroacetamide, a subset of halogenated acetanilides, involves a chloroacetyl group bonded to a nitrogen atom. The herbicidal activity of many chloroacetamides is attributed to their ability to inhibit very-long-chain fatty acid synthesis in susceptible plants, leading to a disruption of cell division and growth. researchgate.netawsjournal.orgnih.govresearchgate.netnih.gov The specific arrangement and number of chlorine atoms on the phenyl ring, as seen in the dichlorophenyl moiety of the title compound, are critical determinants of its herbicidal efficacy and selectivity. researchgate.net
Overview of Historical and Contemporary Research Trajectories concerning 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Research into chloroacetamide herbicides has a long history, with many compounds in this class being commercialized for agricultural weed control. awsjournal.org The synthesis of N-substituted chloroacetamides is typically achieved through the reaction of a primary or secondary amine with chloroacetyl chloride. ijpsr.info This straightforward synthetic route has allowed for the creation of a vast library of analogues for structure-activity relationship (SAR) studies.
While extensive research exists for the broader class of chloroacetamides, specific and detailed public-domain research focused solely on this compound (CAS Number: 749907-04-8) is limited. Much of the available information comes from chemical supplier databases and patent literature, which often lack in-depth scientific characterization. The primary research trajectory for compounds of this nature has been driven by the agrochemical industry in the quest for novel herbicides with improved efficacy, selectivity, and environmental profiles. Contemporary research often employs computational methods, such as molecular docking, to predict the interaction of these molecules with their target enzymes, thereby guiding the synthesis of more potent compounds. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₃NO |
| Molecular Weight | 266.55 g/mol |
| CAS Number | 749907-04-8 |
Scope and Research Objectives for Advanced Studies of this compound
Advanced studies on this compound would be multifaceted, aiming to fill the existing knowledge gaps and to fully characterize its potential. Key research objectives would include:
Detailed Synthesis and Optimization: Development and optimization of a high-yield, scalable synthetic route for the pure compound. This would involve a thorough investigation of reaction conditions, catalysts, and purification methods. A standard approach would involve the acylation of 1-(2,4-dichlorophenyl)ethanamine (B1303638) with chloroacetyl chloride.
Comprehensive Spectroscopic and Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR studies to elucidate the precise chemical structure and connectivity of the molecule.
Infrared (IR) Spectroscopy: Identification of key functional groups, such as the amide C=O and N-H bonds, and the C-Cl bonds.
Mass Spectrometry (MS): Determination of the exact molecular weight and fragmentation pattern to confirm the structure.
X-ray Crystallography: Single-crystal X-ray diffraction analysis to determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would provide valuable insights into its conformation and packing.
Investigation of Biological Activity:
Herbicidal Efficacy: Rigorous testing of its herbicidal activity against a panel of common weed species and crop plants to determine its potency and selectivity.
Mode of Action Studies: Biochemical assays to confirm its mechanism of action, likely the inhibition of very-long-chain fatty acid elongases.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues with systematic modifications to the dichlorophenyl ring, the ethyl bridge, and the chloroacetamide moiety. This would help to identify the key structural features responsible for its biological activity and to design more potent and selective compounds.
The pursuit of these research objectives would provide a comprehensive scientific understanding of this compound, moving beyond its current status as a catalogued chemical to a fully characterized molecule with defined properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-6(14-10(15)5-11)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIIDYZXPPDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219099 | |
| Record name | Acetamide, 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749907-04-8 | |
| Record name | Acetamide, 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749907-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Chemical Modification of 2 Chloro N 1 2,4 Dichlorophenyl Ethyl Acetamide
Retrosynthetic Analysis of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N), as this bond is reliably formed through well-established amidation reactions. amazonaws.com
This disconnection breaks the molecule into two key synthons: an electrophilic chloroacetyl synthon and a nucleophilic 1-(2,4-dichlorophenyl)ethyl amine synthon.
Synthon A (Electrophile): Cl-CH₂-C(=O)⁺
Synthon B (Nucleophile): ⁻NH-CH(CH₃)(C₆H₃Cl₂)
The corresponding chemical reagents for these synthons are chloroacetyl chloride (or a related activated chloroacetic acid derivative) and 1-(2,4-dichlorophenyl)ethan-1-amine, respectively. This approach simplifies the synthesis into a straightforward coupling of these two precursors.
Classical and Modern Synthetic Methodologies for this compound
The synthesis of the target compound can be achieved through various methodologies, ranging from traditional amidation to more advanced stereoselective and green approaches.
The primary method for synthesizing this compound is the chloroacetylation of 1-(2,4-dichlorophenyl)ethan-1-amine. This is a specific type of amidation reaction where chloroacetyl chloride or a related reagent is used to introduce the chloroacetyl group.
The reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of chloroacetyl chloride. ijpsr.inforesearchgate.net A base is generally required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. sphinxsai.comnih.gov Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. sphinxsai.com The reaction is often carried out in an inert aprotic solvent like toluene (B28343), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at controlled temperatures, often starting at low temperatures (e.g., 0-5 °C) to manage the exothermic nature of the reaction. sphinxsai.comnih.gov
Table 1: Typical Reaction Conditions for Chloroacetylation of Amines
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Chloroacetyl chloride | Triethylamine | Toluene | 0 °C to RT | High | nih.gov |
| Chloroacetyl chloride | DBU | THF | Room Temp | 75-95% | sphinxsai.com |
| Chloroacetyl chloride | K₂CO₃ | Benzene (B151609) | Not specified | Good | sphinxsai.com |
Note: This table represents general conditions for chloroacetylation reactions, which are applicable to the synthesis of the target compound.
The target molecule possesses a chiral center at the carbon atom of the ethyl group attached to the nitrogen. Consequently, a standard synthesis using racemic 1-(2,4-dichlorophenyl)ethan-1-amine will produce a racemic mixture of (R)- and (S)-enantiomers of this compound.
Achieving stereoselectivity to produce a single enantiomer requires a modified approach. The most direct method is to use an enantiomerically pure starting material. The synthesis would proceed as described above, but with either (R)-1-(2,4-dichlorophenyl)ethan-1-amine or (S)-1-(2,4-dichlorophenyl)ethan-1-amine as the precursor. This preserves the stereochemistry in the final product. Other advanced methods, not specifically documented for this molecule but common in organic synthesis, could include the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the amidation reaction.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed.
One approach is the use of more environmentally benign solvents. For example, some chloroacetylation reactions have been successfully carried out in water or ethanol, reducing the reliance on volatile organic compounds like toluene or DCM. ijpsr.infomdpi.com Another green technique involves performing the reaction under solvent-free conditions, for instance, by grinding the solid reactants together, which can lead to high efficiency and shorter reaction times. mdpi.com Furthermore, minimizing waste can be achieved by using catalytic amounts of a base or developing recyclable catalytic systems. The use of reagents like ethyl chloroacetate (B1199739) with ammonia (B1221849) in an aqueous medium also represents a greener alternative to acyl chlorides. orgsyn.orggoogle.com
Derivatization Strategies and Analogue Synthesis for this compound
The structure of this compound contains reactive sites that are amenable to chemical modification, allowing for the synthesis of a wide range of analogues.
The term "N-Substitution" in the context of this molecule can refer to reactions involving the broader amide functional group. The most prominent site for derivatization is the α-carbon bearing the chlorine atom. The chlorine is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the facile synthesis of diverse analogues by reacting this compound with various nucleophiles.
Common nucleophiles include:
Oxygen Nucleophiles: Alcohols and phenols can displace the chloride to form ether linkages.
Sulfur Nucleophiles: Thiols react to form thioethers.
Nitrogen Nucleophiles: Primary and secondary amines can be used to generate α-amino acetamide (B32628) derivatives.
This strategy is a powerful tool for creating libraries of related compounds where the terminal portion of the molecule is systematically varied. researchgate.netmdpi.com While direct substitution on the amide nitrogen (N-H) is possible, it typically requires a strong base to deprotonate the amide first, a reaction that is less common than substitution at the chloro-activated carbon.
Table 2: Examples of Derivatization via Nucleophilic Substitution
| Nucleophile Type | Example Nucleophile | Resulting Structure |
|---|---|---|
| Oxygen | Phenol | 2-phenoxy-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
| Sulfur | Thiophenol | 2-(phenylthio)-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
| Nitrogen | Aniline | 2-(phenylamino)-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
Modifications of the Dichlorophenyl Ring and Ethyl Side Chains
Modifications to the 2,4-dichlorophenyl ring and the 1-phenylethyl moiety in structures analogous to this compound are pursued to generate chemical diversity. While the electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring, it also presents opportunities for specific chemical transformations.
Dichlorophenyl Ring Modifications: The chlorine substituents on the phenyl ring are potential sites for nucleophilic aromatic substitution, although this typically requires harsh conditions or further activation of the ring. More commonly, modifications would involve transformations of the entire aryl group or the introduction of additional substituents through electrophilic aromatic substitution, despite the deactivating effect of the existing halogens and the acetamide group. Cross-coupling reactions, such as Suzuki or Stille couplings, could theoretically be applied if one of the chlorine atoms were replaced with a more suitable leaving group like bromine, iodine, or a triflate, allowing for the introduction of new carbon-carbon bonds.
Ethyl Side Chain Modifications: The ethyl side chain offers fewer obvious handles for direct modification. The methyl group is generally unreactive, and the benzylic position is already part of the core structure linked to the amide nitrogen. Modifications in this area typically involve synthesizing analogues from different starting amines, thereby introducing diversity before the final chloroacetylation step. For instance, using an amine precursor with substituents on the ethyl side chain would lead to a corresponding modified final product.
Table 1: Potential Modifications of Analogue Scaffolds This table is illustrative of potential chemical modifications based on general principles and reactions reported for related N-arylacetamides.
| Moiety | Type of Modification | Reagents/Conditions | Potential Outcome |
|---|---|---|---|
| Dichlorophenyl Ring | Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, NaSMe), high temperature/pressure | Replacement of a Cl atom with a methoxy (B1213986) or methylthio group |
| Dichlorophenyl Ring | Further Halogenation | Halogen (e.g., Br₂) + Lewis Acid (e.g., FeCl₃) | Introduction of a third halogen atom on the ring |
| Dichlorophenyl Ring | Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |
| Ethyl Side Chain | Synthesis from modified precursors | Use of 1-(2,4-dichlorophenyl)propan-1-amine | Analogue with a propyl side chain instead of ethyl |
Halogenation and Dehalogenation Studies on this compound Derivatives
The halogenation state of the dichlorophenyl ring is a critical determinant of the molecule's physicochemical properties. Studies on related polychlorinated aromatic compounds explore the addition or removal of halogen atoms to fine-tune these characteristics.
Further Halogenation: Introducing a third halogen onto the 2,4-dichlorophenyl ring is an example of electrophilic aromatic substitution. libretexts.org The existing substituents (two chlorines and the N-ethylacetamide group) are deactivating and direct incoming electrophiles to specific positions. The reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen (e.g., Cl₂ or Br₂). masterorganicchemistry.comchemguide.co.uk The formation of a highly electrophilic complex is necessary to overcome the high activation energy required to temporarily disrupt the ring's aromaticity. wikipedia.org The regioselectivity of such a reaction would be dictated by the combined directing effects of the substituents.
Dehalogenation: Reductive dehalogenation offers a pathway to remove one or more chlorine atoms from the phenyl ring. This can be achieved through various chemical methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source can replace C-Cl bonds with C-H bonds. Other methods reported for dehalogenating polychlorinated aromatics include nucleophilic substitution-based processes, such as the KPEG method (potassium hydroxide (B78521)/polyethylene glycol), which can be enhanced with microwave irradiation. researchgate.net Microbial reductive dechlorination has also been studied extensively for polychlorinated biphenyls (PCBs), where anaerobic bacteria can remove chlorine atoms, typically from the meta and para positions. psu.edu While not a synthetic laboratory method, it underscores the potential for selective dehalogenation. nih.gov
Table 2: Halogenation and Dehalogenation Reactions on Aromatic Rings This table summarizes general methods applicable to the dichlorophenyl moiety in the target compound's derivatives.
| Reaction Type | Reagents and Catalyst | Substrate Type | Expected Product |
|---|---|---|---|
| Electrophilic Bromination | Br₂ / FeCl₃ | Deactivated dichlorophenyl ring | Trichlorobromophenyl derivative |
| Electrophilic Chlorination | Cl₂ / AlCl₃ | Deactivated dichlorophenyl ring | Trichlorophenyl derivative |
| Catalytic Hydrogenolysis | H₂, Pd/C, base (e.g., NaOH) | Polychlorinated aromatic compound | Partially or fully dechlorinated aromatic ring |
| Nucleophilic Dehalogenation | KOH / Polyethylene Glycol (PEG) | Polychlorinated aromatic compound | Hydroxylated and/or dechlorinated derivatives |
Catalytic Systems in the Synthesis of this compound and its Analogues
The central reaction in synthesizing the title compound is the formation of an amide bond between 1-(2,4-dichlorophenyl)ethanamine (B1303638) and a chloroacetylating agent. While traditionally achieved with stoichiometric reagents like chloroacetyl chloride, modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, reduce waste, and operate under milder conditions. ucl.ac.uk
Carbodiimide Coupling Agents: A common laboratory-scale method for forming amide bonds from a carboxylic acid and an amine involves stoichiometric coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ucl.ac.uk While not strictly catalytic, they are crucial activators in many synthesis schemes. They activate the carboxyl group of chloroacetic acid, making it susceptible to nucleophilic attack by the amine.
Transition Metal Catalysis: Palladium- and copper-based catalytic systems are powerful tools for forming C-N bonds, particularly in N-arylation reactions (e.g., Buchwald-Hartwig amination). beilstein-journals.org These methods are typically used to couple an amine with an aryl halide. In the context of synthesizing analogues, a palladium or copper catalyst could be used to construct the N-aryl bond of the precursor amine itself. mit.edu For the final amidation step, catalysts based on boron, titanium, or zirconium have been developed for the direct condensation of carboxylic acids and amines, which proceeds by activating the carboxylic acid and avoids the use of stoichiometric activators. catalyticamidation.inforsc.orgmdpi.com For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Nickel-based catalysts have also been explored for various carbonylation and cyclization reactions involving acetamides. acs.org
Table 3: Catalytic Systems for Amide Bond Formation This table presents catalytic methods applicable to the synthesis of this compound and its analogues.
| Catalyst System | Reagents | Reaction Type | Typical Conditions |
|---|---|---|---|
| Boronic Acid Catalysts | Carboxylic Acid, Amine | Direct Amidation | Toluene, reflux with water removal |
| Titanium(IV) Fluoride (TiF₄) | Carboxylic Acid, Amine | Direct Amidation | 5-10 mol% catalyst, Toluene, reflux |
| Palladium/Ligand (e.g., Pd₂(dba)₃ / BINAP) | Aryl Halide, Amine | N-Arylation (Buchwald-Hartwig) | Base (e.g., NaOtBu), Toluene, 80-130 °C |
| Copper(I) Iodide / Ligand (e.g., CuI / 1,10-Phenanthroline) | Aryl Halide, Amine | N-Arylation (Ullmann) | Base (e.g., K₂CO₃), DMF, 120 °C |
| EDC / HOBt | Carboxylic Acid, Amine | Activated Amidation | Stoichiometric EDC, CH₂Cl₂, Room Temp. |
Mechanistic Organic Chemistry and Reactivity of 2 Chloro N 1 2,4 Dichlorophenyl Ethyl Acetamide
Elucidating Reaction Mechanisms of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
The reactivity of this compound is centered around three key areas: the amide bond, the electrophilic carbon of the chloroacetyl group, and the aromatic dichlorophenyl ring.
Hydrolysis Pathways of the Amide Bond in this compound
The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bond.
Base-Catalyzed (or Promoted) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. This is also a nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate. The departure of the leaving group, the 1-(2,4-dichlorophenyl)ethylamide anion, is followed by a proton transfer from the initially formed carboxylic acid to yield a carboxylate salt and 1-(2,4-dichlorophenyl)ethanamine (B1303638). This reaction is often referred to as base-promoted, as the hydroxide ion is consumed stoichiometrically. For many chloroacetamides, base-catalyzed hydrolysis can also involve an intermolecular SN2 reaction, substituting the chloride with a hydroxide. nih.gov
A general representation of these pathways is provided in the table below.
| Hydrolysis Type | Key Steps | Products |
| Acid-Catalyzed | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of the amine. | 1-(2,4-dichlorophenyl)ethanamine and Chloroacetic acid |
| Base-Promoted | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide anion. 4. Proton transfer. | 1-(2,4-dichlorophenyl)ethanamine and a Chloroacetate (B1199739) salt |
Nucleophilic Substitution Reactions Involving the Chloro Moiety
The chlorine atom in the chloroacetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This SN2 reaction is a characteristic feature of N-aryl-2-chloroacetamides and allows for the introduction of various functional groups. researchgate.netresearchgate.net
The reactivity of the chloro moiety allows for substitutions with a range of nucleophiles, including those centered on sulfur, nitrogen, and oxygen.
Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles are particularly effective in displacing the chloride from the chloroacetyl group due to the high nucleophilicity of sulfur. researchgate.netresearchgate.net
Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can also readily participate in substitution reactions at the α-carbon of the chloroacetamide. researchgate.netresearchgate.net
Oxygen Nucleophiles: While generally less nucleophilic than their sulfur and nitrogen counterparts, oxygen nucleophiles such as alkoxides and phenoxides can also displace the chloride, particularly under appropriate reaction conditions. researchgate.netresearchgate.net
The general mechanism for these reactions involves the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).
| Nucleophile Type | Example Nucleophile | General Product Structure |
| Sulfur | Thiolate (RS⁻) | 2-(R-thio)-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
| Nitrogen | Amine (R₂NH) | 2-(R₂-amino)-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
| Oxygen | Alkoxide (RO⁻) | 2-(R-oxy)-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
The dichlorophenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the existing substituents: the two chlorine atoms and the N-acetamidoethyl group.
Directing Effect of Chlorine: Chlorine is an electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic attack. However, it is an ortho-, para-director due to the ability of its lone pairs to donate electron density to the ring through resonance.
Directing Effect of the N-acetamidoethyl Group: The N-acetamido group is an activating, ortho-, para-directing group. The lone pair on the nitrogen atom can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. The ethyl substituent is a weakly activating, ortho-, para-directing group.
Considering the combined effects of these substituents on the 2,4-dichlorophenyl ring, the positions for electrophilic attack are influenced as follows:
The chlorine at position 2 directs ortho (position 3) and para (position 5).
The chlorine at position 4 directs ortho (positions 3 and 5).
The N-acetamidoethyl group at position 1 directs ortho (position 6) and para (position 4, which is already substituted).
Therefore, electrophilic substitution is most likely to occur at positions 3, 5, and 6, with the precise outcome depending on the nature of the electrophile and the reaction conditions, including steric hindrance.
| Position | Directing Influence | Predicted Reactivity |
| 3 | Ortho to C2-Cl, Ortho to C4-Cl | Favorable |
| 5 | Para to C2-Cl, Ortho to C4-Cl | Favorable |
| 6 | Ortho to N-acetamidoethyl group | Favorable |
Photochemical Transformations of this compound
Upon exposure to ultraviolet (UV) radiation, this compound can undergo photochemical transformations. While specific studies on this exact molecule are limited, research on related chloroacetamides and dichlorophenyl-containing compounds suggests several potential pathways. mdpi.com
Photodegradation can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by photosensitizers in the environment. Potential transformations include the cleavage of the carbon-chlorine bond in the chloroacetyl group, which can lead to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with other molecules in the medium.
Furthermore, the dichlorophenyl ring can also be a site for photochemical reactions, potentially leading to dechlorination or the formation of hydroxylated byproducts, especially in the presence of reactive oxygen species generated by photosensitizers.
Thermal Decomposition Pathways and Products of this compound
Thermal degradation is likely to initiate with the cleavage of the weakest bonds in the molecule. This could involve the C-Cl bond in the chloroacetyl moiety or the C-N bond of the amide linkage. Pyrolysis of aromatic amides can lead to a variety of products, including nitriles, isocyanates, and char, depending on the specific structure and decomposition conditions. rsc.org The presence of chlorine atoms on both the acetyl group and the aromatic ring suggests that the thermal decomposition products could include chlorinated organic compounds and hydrogen chloride. For some N-aryl-2-chloroacetamides, thermal decomposition has been observed to occur at temperatures around 300°C. ekb.eg
Redox Chemistry of this compound
The redox behavior of this compound is influenced by the presence of the reducible chloroacetyl group and the dichlorophenyl ring.
Reduction: The chloroacetyl moiety can undergo reduction. For instance, reductive dechlorination is a known transformation pathway for chloroacetamides. This can occur via chemical reducing agents or through electrochemical processes. For example, sodium borohydride (B1222165) is a common reducing agent for acyl chlorides, though its reactivity with the amide and the chloroalkyl group would need to be considered for selective reduction. mdma.chchemistrysteps.com
Oxidation: The aromatic ring and the amide group can be susceptible to oxidation under strong oxidizing conditions. However, the electron-withdrawing nature of the chlorine atoms on the phenyl ring would make it less susceptible to oxidation compared to an unsubstituted benzene (B151609) ring. Oxidation of the amide group is also possible, but typically requires harsh conditions.
Biochemical Interactions and Mechanistic Biology Non Human Systems of 2 Chloro N 1 2,4 Dichlorophenyl Ethyl Acetamide
Enzyme Inhibition and Activation Studies (In Vitro and Non-Mammalian Models)
The electrophilic nature of the chloroacetamide moiety suggests a high potential for interaction with cellular nucleophiles, particularly the reactive cysteine residues within enzyme active sites. nih.govacs.org This reactivity is a cornerstone of its biological effects, leading to the inhibition or alteration of enzyme function across different non-human systems.
Studies on analogous chloroacetamide compounds have demonstrated significant interactions with hydrolase enzymes, particularly in microbial systems. For instance, certain acetamides are known to target penicillin-binding proteins (PBPs), which exhibit hydrolase activity and are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis. This mechanism is a key target for many antibacterial agents. While direct studies on 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide are limited, the established activity of the chloroacetamide class suggests a high probability of similar interactions.
The herbicidal activity of compounds structurally related to the 2,4-dichlorophenyl group, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is well-documented. These compounds function as synthetic auxins. In plants, they mimic the natural hormone auxin, binding to auxin receptors and leading to uncontrolled, disorganized growth. This disrupts normal physiological processes, including water and nutrient transport, ultimately causing plant death. The mode of action involves interfering with the plant's ability to produce essential proteins. academicjournals.org It is plausible that this compound exerts its herbicidal effects through a similar mechanism, targeting plant enzymes and proteins involved in growth regulation and biosynthesis.
The chloroacetamide functional group is a known antimicrobial agent. ijpsr.info Research has shown that related compounds can effectively inhibit the growth of both bacteria and fungi. The mechanism often involves the alkylation of essential enzymes. For example, studies on the precursor molecule 2-chloro-1-(2,4-dichlorophenyl)ethanone show that it can be effectively reduced by ketoreductases and alcohol dehydrogenases from various microbes, including Lactobacillus kefir. nih.gov This indicates that microbial metabolic enzymes can recognize and interact with the 2,4-dichlorophenyl structure. The antimicrobial action of chloroacetamides is often attributed to their ability to inhibit enzymes crucial for cellular respiration and cell wall synthesis, such as penicillin-binding proteins.
| Microbial Enzyme Class | Organism Example | Potential Interaction with Chloroacetamides | Reference |
| Alcohol Dehydrogenase | Lactobacillus kefir | Reduction of related ketone precursors | nih.gov |
| Hydrolase (PBP) | Various Bacteria | Inhibition of cell wall synthesis | N/A |
| Ketoreductase | Scheffersomyces stipitis | Reduction of related ketone precursors | N/A |
Receptor Binding and Ligand-Target Interactions (Non-Mammalian Cellular/Molecular Level)
At the molecular level, the biological activity of this compound is predicated on its ability to bind to specific targets. In plants, the primary targets are auxin-binding proteins. The binding of auxin-mimicking compounds like those containing a 2,4-dichlorophenyl group initiates a signal transduction cascade that results in the phytotoxic effects observed.
In microbes, a key ligand-target interaction involves the covalent binding of the electrophilic chloroacetamide to enzymes. As previously mentioned, penicillin-binding proteins in bacteria are a significant target. The interaction disrupts their function in maintaining the structural integrity of the cell wall, representing a potent mechanism of antimicrobial action. The specificity of receptor binding can vary between species, influencing the compound's spectrum of activity. nih.gov
In Vitro Cellular Perturbation Studies (Non-Human Cell Lines)
The cytotoxic effects of chloroacetamide derivatives have been observed in various non-human cell lines, particularly protozoan parasites. For example, studies on the related compound 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (B32628) have demonstrated its ability to induce apoptosis in promastigotes of Leishmania mexicana. This indicates that the compound can trigger programmed cell death pathways in these organisms, a significant cellular perturbation that underlies its anti-parasitic activity. The broad antimicrobial activity reported for chloroacetamides suggests that they cause significant cellular disruption, including inhibition of growth and cell lysis, across a range of microbial species. ijpsr.info
Metabolomic and Proteomic Responses to this compound Exposure (Non-Human Biological Systems)
Exposure of non-human organisms to xenobiotics like this compound is expected to elicit significant changes at the proteomic and metabolomic levels as the organism attempts to detoxify the compound and respond to cellular stress.
In plants, proteomic analyses in response to chloroacetanilide herbicides have revealed alterations in proteins involved in stress response, defense mechanisms, and primary metabolism. academicjournals.org For example, treatment of Brassica alboglabra with the chloroacetamide herbicide alachlor (B1666766) led to increased expression of stress-related proteins like adenosylmethionine synthetase and beta-tubulin. academicjournals.org It also interfered with the plant's ability to synthesize proteins and RNA. academicjournals.org A metabolomic response would likely involve changes in pathways related to detoxification, such as the glutathione (B108866) conjugation pathway, and shifts in primary metabolites due to metabolic disruption.
In microbial systems, the response would be similarly complex. Bacteria exposed to dichlorophenyl compounds may alter their metabolic pathways to attempt degradation of the xenobiotic. semanticscholar.org A proteomic response would likely involve the upregulation of stress proteins (chaperones) and enzymes involved in detoxification or repair of cellular damage. nih.govchemrxiv.org Studies on chloroacetanilide herbicides have shown they induce misfolding and destabilization of a wide range of cellular proteins, triggering a proteostasis stress response. nih.govchemrxiv.org Metabolomic profiling could reveal the accumulation of metabolic intermediates resulting from enzyme inhibition or the production of novel metabolites as the microbe attempts to break down the compound.
Structure-Activity Relationship (SAR) of this compound Analogues in Biochemical Systems (Non-Human)
The biological activity of chloroacetamide derivatives is intrinsically linked to their chemical architecture. Modifications to the N-aryl substituent, the chloroacetyl group, and the linker connecting them can profoundly influence their efficacy and selectivity. Research into analogues of this compound and related compounds has provided valuable insights into the key structural features that govern their activity, particularly in the context of herbicidal and antifungal applications.
Herbicidal Activity
The chloroacetamide class of herbicides is well-established, and their mechanism of action often involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. SAR studies on related N-aryl chloroacetamides have highlighted the critical role of the substitution pattern on the aromatic ring.
A study on the herbicidal activity of novel chloroacetamide derivatives, including compounds with a 2,4-dichlorobenzyl moiety, which is structurally similar to the 1-(2,4-dichlorophenyl)ethyl group, revealed the importance of the N-aryl substituent in determining efficacy against different weed species. The research demonstrated that the nature and position of substituents on the phenyl ring directly impact the herbicidal potency. ekb.egekb.eg
For instance, the synthesis and evaluation of a series of 2-chloro-N-(2,4-dichlorobenzyl)-N-(aryl)acetamides provided concrete data on their herbicidal effects. The effective concentration required to inhibit 50% of plant growth (EC50) varied significantly with the nature of the second aryl group attached to the nitrogen.
| Compound | N-Aryl Substituent | EC50 (mg/L) vs. Anagallis arvensis (Broadleaf) | EC50 (mg/L) vs. Lolium temulentum (Narrowleaf) |
|---|---|---|---|
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | 3,5-dimethylphenyl | 3321 | 2948 |
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | 2,5-dichlorophenyl | 4115 | 4587 |
| Acetochlor (B104951) (Standard Herbicide) | 3854 | 3769 |
These findings underscore that subtle changes in the N-aryl substitution can lead to significant differences in herbicidal activity and spectrum. The presence of multiple chlorine atoms on the phenyl rings appears to be a common feature in active compounds within this class.
Antifungal Activity
Chloroacetamide derivatives have also been investigated for their potential as antifungal agents. The electrophilic nature of the chloroacetyl group allows these compounds to react with nucleophilic residues in essential fungal enzymes or proteins, leading to inhibition of fungal growth.
Research on N-(substituted phenyl)-2-chloroacetamides has demonstrated their efficacy against various fungal pathogens. A key finding from these studies is that the lipophilicity and electronic properties of the substituents on the phenyl ring play a crucial role in their antifungal activity. nih.gov Halogenated substituents, particularly in the para-position of the phenyl ring, have been shown to enhance activity, likely by increasing the compound's ability to penetrate the fungal cell membrane. nih.gov
While a comprehensive SAR study specifically on a wide range of this compound analogues with detailed antifungal data is not extensively documented in publicly available literature, the general principles derived from related chloroacetamides can be extrapolated. The 2,4-dichloro substitution on the phenyl ring of the parent compound is consistent with the observation that electron-withdrawing halogen groups contribute to biological activity.
The table below summarizes the antimicrobial activity of some N-(substituted phenyl)-2-chloroacetamides, illustrating the influence of phenyl ring substitution on their minimum inhibitory concentration (MIC) against a common fungus.
| Compound | Substitution on Phenyl Ring | MIC (μg/mL) vs. Candida albicans |
|---|---|---|
| N-phenyl chloroacetamide | Unsubstituted | > 500 |
| N-(4-chlorophenyl) chloroacetamide | 4-Chloro | 15.6 |
| N-(4-bromophenyl) chloroacetamide | 4-Bromo | 15.6 |
| N-(4-fluorophenyl) chloroacetamide | 4-Fluoro | 31.2 |
| N-(4-methylphenyl) chloroacetamide | 4-Methyl | 125 |
| N-(4-methoxyphenyl) chloroacetamide | 4-Methoxy | 250 |
This data clearly indicates that electron-withdrawing halogen substituents at the para-position of the phenyl ring significantly enhance the antifungal activity compared to an unsubstituted or electron-donating group. This trend provides a strong basis for understanding the potential activity of this compound and for the rational design of more potent analogues.
Comprehensive Literature Search Reveals Data Scarcity on the Environmental Fate of this compound
Following an extensive and in-depth search of publicly available scientific literature, it has been determined that there is a significant lack of specific data on the environmental fate, degradation, and ecotoxicological mechanisms of the chemical compound this compound. Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested structure at this time.
The investigation, which included searches using the compound's chemical name and its CAS Number (749907-04-8), failed to locate specific research studies detailing its abiotic and biotic degradation pathways. Specifically, no data was found concerning its:
Photodegradation kinetics and products in aqueous and soil environments.
Hydrolytic stability.
Sorption and desorption dynamics in soil and sediments.
Microbial metabolism and mineralization pathways.
Specific microbial degradation products and intermediates.
While the search yielded abundant information for structurally related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-dichlorophenol (B122985) (2,4-DCP), and other chloroacetamide herbicides, this information cannot be accurately extrapolated to this compound. The principles of chemical specificity dictate that even minor variations in molecular structure can lead to substantial differences in environmental behavior and degradation processes.
Generating content based on related but distinct chemicals would not meet the required standards of scientific accuracy and would violate the strict focus on the sole compound of interest. Therefore, to ensure the integrity and reliability of the information provided, the article cannot be generated until specific research on this compound becomes available in the public domain.
Environmental Fate, Degradation, and Ecotoxicological Mechanisms of 2 Chloro N 1 2,4 Dichlorophenyl Ethyl Acetamide
Biotic Transformation and Biodegradation of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Enzymatic Biotransformation in Environmental Microorganisms
The breakdown of this compound in the environment is significantly influenced by microbial activity. While specific studies on this exact molecule are limited, the enzymatic processes involved can be inferred from research on structurally similar chloroacetamide herbicides and compounds containing the 2,4-dichlorophenyl group. Microorganisms in soil and water utilize a range of enzymes to metabolize these complex synthetic molecules.
The primary enzymatic reactions involved in the biotransformation of chloroacetamide herbicides include dehalogenation, N-dealkylation, and amide hydrolysis. Soil bacteria and fungi possess enzymes such as dehalogenases, which cleave the carbon-chlorine bond, a critical first step in detoxification. For instance, studies on the herbicide butachlor (B1668075) show that initial degradation can be catalyzed by dioxygenases, followed by N-demethylation. nih.gov Similarly, the degradation of propachlor, another acetamide (B32628) herbicide, by Acinetobacter and Pseudomonas species involves cleavage at the N-atom bond and subsequent breakdown of the aromatic ring. researchgate.net
Fungal species, particularly white-rot fungi, are also adept at degrading chlorinated aromatic compounds. They secrete powerful, non-specific extracellular enzymes like laccases and peroxidases. bldpharm.comwikipedia.org These enzymes can initiate the oxidation of the 2,4-dichlorophenyl ring, leading to ring cleavage and eventual mineralization. The degradation of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) often proceeds through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP), followed by hydroxylation to form dichlorocatechol, which is then susceptible to ring cleavage by dioxygenase enzymes. nih.govchemicalbook.com
Table 1: Key Enzymes in the Biotransformation of Related Chloroacetamides
| Enzyme Class | Catalyzed Reaction | Example Microorganism | Related Compound |
|---|---|---|---|
| Dioxygenase | Initial oxidation and ring cleavage | Pseudomonas sp. | 2,4-D, Propachlor |
| Dehalogenase | Removal of chlorine atoms | Acinetobacter sp. | Propachlor |
| N-Dealkylase | Removal of N-alkyl groups | Bacillus cereus | Butachlor |
| Laccase | Oxidation of phenolic compounds | Rigidoporus sp. | 2,4-D, 2,4,5-T |
| Cytochrome P450 | Intracellular oxidation | Rigidoporus sp. | 2,4-D, 2,4,5-T |
Transport and Distribution Mechanisms in Environmental Compartments
The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with soil, water, and air.
Leaching Potential and Groundwater Contamination
Leaching is the process by which a chemical moves through the soil profile with percolating water, potentially reaching groundwater. The leaching potential of a pesticide is influenced by its water solubility, its tendency to adsorb to soil particles (measured by the soil adsorption coefficient, Koc), and its persistence in the soil (half-life). nih.gov
Chloroacetamide herbicides and their metabolites are a significant concern for groundwater quality. rivm.nlnih.gov The parent compounds can break down into more water-soluble and mobile metabolites, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. rivm.nlmolport.com These degradation products often have a higher potential to leach into groundwater than the original herbicide. rivm.nl Once in groundwater, the low microbial activity can lead to long-term persistence. rivm.nl A seven-year monitoring program for the chloroacetamide acetochlor (B104951) found its degradates were widespread in groundwater across several U.S. states. molport.com Given its chloroacetamide structure, this compound and its subsequent metabolites likely pose a similar risk of leaching and groundwater contamination, particularly in sandy soils with low organic matter.
Table 2: Factors Influencing Leaching Potential
| Factor | Description | Implication for Groundwater Contamination |
|---|---|---|
| Pesticide Properties | High water solubility, low soil adsorption (Koc), long half-life. | Increases likelihood of moving through the soil profile. |
| Soil Characteristics | Sandy texture, low organic matter, high permeability. | Facilitates rapid water and chemical movement downwards. |
| Site Conditions | High rainfall or irrigation, shallow depth to groundwater. | Increases the volume of water available to transport the chemical. |
| Management Practices | Application rate and method, timing relative to rainfall. | Can exacerbate or mitigate leaching depending on the practice. |
Volatilization from Soil and Water Surfaces
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to move into the atmosphere. This process is primarily governed by the compound's vapor pressure and its Henry's Law constant, which describes its partitioning between water and air. researchgate.net
For the parent compound, chloroacetamide, the estimated vapor pressure is low (0.01 mmHg at 25°C), and the estimated Henry's Law constant is also very low (3.9 x 10⁻⁹ atm-m³/mole). rivm.nl These values indicate that chloroacetamide has a low tendency to volatilize from moist soil or water surfaces. rivm.nl While the addition of the dichlorophenylethyl group to the molecule will alter these properties, it is not expected to dramatically increase its volatility. Therefore, volatilization is not considered a major pathway for the environmental dissipation of this compound. rivm.nlresearchgate.net The primary transport mechanisms are expected to be water-mediated processes like runoff and leaching.
Ecotoxicological Mechanisms in Non-Target Organisms (Molecular and Cellular Level)
Exposure to this compound can have adverse effects on non-target organisms. The mechanisms of toxicity at the molecular and cellular level often involve oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.
Aquatic Ecotoxicity Pathways (e.g., algal, daphnid models)
In aquatic ecosystems, chloroacetamide herbicides and their metabolites can induce significant toxicity. nih.gov Studies on the chloroacetamide herbicide acetochlor in both human liver cells (HepG2) and zebrafish embryos have shown that the compound and its metabolites induce the generation of ROS. researchgate.net This increase in ROS leads to a cascade of damaging cellular events:
Oxidative Stress : The overproduction of ROS depletes the cell's antioxidant defenses, such as the enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).
Cell Membrane Damage : ROS can attack lipids in the cell membrane, a process called lipid peroxidation. This compromises membrane integrity, leading to the leakage of intracellular components, such as the enzyme lactate (B86563) dehydrogenase (LDH).
DNA Damage : ROS can directly damage DNA, causing strand breaks and promoting genotoxicity.
Apoptosis : The culmination of cellular damage can trigger programmed cell death, or apoptosis. This is a controlled mechanism to eliminate damaged cells, but widespread apoptosis can lead to tissue damage and developmental toxicity in organisms like zebrafish embryos. researchgate.net
Aquatic invertebrates like Daphnia magna are standard models in ecotoxicology and are sensitive to environmental contaminants. The toxic pathways observed in vertebrate models, such as oxidative stress and subsequent cellular damage, are likely to be conserved in invertebrates, affecting their survival, growth, and reproduction.
Terrestrial Ecotoxicity Mechanisms (e.g., soil invertebrates, plant models)
In the terrestrial environment, soil organisms are at direct risk of exposure. Earthworms (Eisenia fetida), crucial for soil health, have shown sensitivity to chloroacetamides. Studies indicate that chloroacetamide is toxic to earthworms, with a 14-day median lethal concentration (LC50) reported to be around 21.4 to 44.67 mg/kg of dry soil. researchgate.net The underlying molecular mechanisms likely mirror those in aquatic organisms, involving oxidative stress that leads to cellular dysfunction and mortality.
The herbicidal action of chloroacetamides in plants provides further insight into their cellular toxicity. These herbicides inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cell membranes and protective waxes. By blocking their synthesis, the herbicide disrupts cell membrane integrity and function, ultimately leading to the death of the plant. This mode of action highlights the compound's ability to interfere with fundamental lipid metabolism, a pathway that could also be affected in non-target soil organisms. Additionally, metabolites such as 2,4-DCP have been shown to be toxic to soil fungi, potentially disrupting important microbial communities and nutrient cycling processes.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichlorophenoxyacetic acid (2,4-D) |
| 2,4-dichlorophenol (2,4-DCP) |
| Acetochlor |
| Alachlor (B1666766) |
| Butachlor |
| Chloroacetamide |
| Dichlorocatechol |
| Metolachlor |
| Propachlor |
Bioaccumulation Potential and Trophic Transfer Mechanisms of this compound
The potential for a chemical substance to bioaccumulate in an organism is a critical component of its environmental risk assessment. Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the surrounding environment. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of food containing the chemical (biomagnification). The likelihood of a compound to bioaccumulate is closely related to its physicochemical properties, particularly its lipophilicity.
Bioaccumulation Potential
A key indicator of a chemical's tendency to bioaccumulate is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow). This value measures the ratio of a chemical's concentration in a lipid-like solvent (n-octanol) to its concentration in water at equilibrium. A higher Log Kow value generally indicates greater lipophilicity and a higher potential to be stored in the fatty tissues of organisms.
Table 1: Predicted Physicochemical Properties Relevant to Bioaccumulation for a Structurally Similar Compound
| Compound | Parameter | Predicted Value | Source |
|---|---|---|---|
| 2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide | XlogP | 2.7 | PubChem |
The predicted XlogP value of 2.7 suggests a moderate potential for bioaccumulation. The relationship between Log Kow and bioaccumulation potential is generally categorized as shown in the table below.
Table 2: General Relationship Between Log Kow and Bioaccumulation Potential in Aquatic Organisms
| Log Kow Value | Bioaccumulation Potential |
|---|---|
| < 2.0 | Low |
| 2.0 - 4.0 | Moderate |
| > 4.0 | High |
Based on this classification, with a predicted Log Kow of 2.7, this compound falls into the category of compounds with a moderate potential to bioaccumulate in aquatic organisms. This suggests that the compound may be taken up and stored in the tissues of organisms at concentrations higher than that of the surrounding water.
Another important parameter for assessing bioaccumulation is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to the concentration in the water, once a steady state has been reached. While a specific BCF for this compound is not available, it is known that chloroacetamide herbicides can be absorbed by aquatic organisms. nih.gov
Trophic Transfer Mechanisms
Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For a chemical to biomagnify, it must be persistent in the environment, bioavailable for uptake by organisms, and retained in the tissues of those organisms.
Given the moderate lipophilicity suggested by the predicted Log Kow value, it is plausible that this compound could be subject to trophic transfer. The general mechanism for this process would involve:
Uptake by Primary Producers: Algae and aquatic plants at the base of the food web could absorb the compound directly from the water.
Transfer to Primary Consumers: Herbivores, such as zooplankton and small invertebrates, would then ingest these primary producers, leading to the accumulation of the compound in their tissues.
Transfer to Secondary and Tertiary Consumers: Fish and other larger organisms that feed on these primary consumers would continue to concentrate the compound.
The extent to which this compound would biomagnify is dependent on several factors, including its rate of metabolism and excretion by different organisms. Compounds that are readily metabolized and excreted are less likely to biomagnify. Research on other chloroacetamide herbicides indicates that they can be absorbed by aquatic organisms, suggesting a potential for entry into the food chain. nih.gov However, without specific studies on the trophic transfer of this compound, the potential for biomagnification remains an area for further investigation.
Advanced Analytical Methodologies for 2 Chloro N 1 2,4 Dichlorophenyl Ethyl Acetamide and Its Metabolites
Chromatographic Separation Techniques for 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Chromatography is a fundamental tool for the separation of this compound from its metabolites and other interfering substances. The choice of technique is dictated by the physicochemical properties of the analytes, such as polarity, volatility, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its versatility and wide applicability to a range of polar and non-polar compounds.
Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For chloroacetamide compounds, reversed-phase (RP) HPLC is commonly employed, utilizing a non-polar stationary phase like C18 and a polar mobile phase. pensoft.netresearchgate.net A typical mobile phase might consist of a mixture of acetonitrile (B52724) and a buffered aqueous solution, with the gradient or isocratic elution optimized to achieve the best separation. pensoft.netresearchgate.net UV detection is often suitable, with the wavelength selected based on the maximum absorbance of the analyte. pensoft.netresearchgate.net
Validation: Method validation is a critical step to ensure the reliability and accuracy of the analytical data. According to International Council for Harmonisation (ICH) guidelines, validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.netiomcworld.org
Accuracy is determined by recovery studies, spiking a blank matrix with a known concentration of the analyte. nih.gov
Precision is assessed by analyzing multiple replicates of a homogenous sample, with results expressed as the relative standard deviation (RSD). nih.gov
Specificity ensures that the method can unequivocally assess the analyte in the presence of other components. iomcworld.org
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Table 1: Illustrative HPLC Method Parameters for a Chloroacetamide Analog
| Parameter | Condition |
|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) pensoft.netresearchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.netresearchgate.net |
| Flow Rate | 1.0 mL/min pensoft.netresearchgate.net |
| Detection | UV at 225 nm pensoft.netresearchgate.net |
| Column Temperature | 30°C pensoft.netresearchgate.net |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to convert it into a more volatile form suitable for GC analysis. The choice of carrier gas, typically an inert gas like nitrogen or helium, and the temperature programming of the GC oven are crucial for achieving good separation.
A common setup for the analysis of related chloroacetanilides involves a capillary column, such as an SE-54, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The injector and detector temperatures, as well as the temperature gradient of the column oven, are optimized to ensure efficient separation and detection of the analytes.
Table 2: Example GC Conditions for a Related Chloroacetanilide
| Parameter | Condition |
|---|---|
| Column | SE-54 (30 m x 0.25 mm x 0.25 µm) google.com |
| Carrier Gas | Nitrogen google.com |
| Injector Temperature | 180 ± 5 °C google.com |
| Detector Temperature | 200 ± 5 °C google.com |
| Oven Program | Initial 90 ± 5 °C, ramp at 30 ± 5 °C/min to 160 ± 5 °C google.com |
Supercritical Fluid Chromatography (SFC) in Stereoisomer Separation
Due to the presence of a chiral center, this compound exists as a pair of stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for the separation of chiral compounds. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. uva.es
For chiral separations, SFC is almost always paired with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used due to their broad applicability. chromatographyonline.com The addition of a small amount of an organic modifier, such as an alcohol, to the mobile phase is often necessary to achieve the desired selectivity and resolution. researchgate.net The ability of SFC to provide rapid and efficient separation of stereoisomers makes it an invaluable tool in pharmaceutical analysis. chromatographyonline.com
Mass Spectrometric Approaches for Structural Confirmation and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the analysis of complex mixtures. wiley.com This technique is particularly well-suited for the analysis of drug metabolites in biological matrices. cmro.in In LC-MS/MS, the LC system separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This process, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of specificity and allows for the quantification of analytes at very low concentrations. ijpras.com The development of an LC-MS/MS method requires optimization of both the chromatographic conditions and the mass spectrometric parameters, such as the choice of ionization source (e.g., electrospray ionization - ESI) and the collision energy for fragmentation. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the identification of unknown metabolites. nih.gov By determining the exact mass of a molecule, it is possible to deduce its elemental composition, which is a critical first step in structure elucidation. nih.gov
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov When coupled with liquid chromatography, HRMS allows for the separation and identification of metabolites in complex biological samples. nih.gov The fragmentation patterns obtained from HRMS experiments provide further structural information, aiding in the confident identification of metabolites. nih.gov The use of HRMS has significantly advanced the field of metabolomics and is a powerful tool for studying the metabolic fate of drugs like this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
The application of GC-MS for the environmental analysis of chloroacetamide herbicides is a well-established practice. The methodology typically involves the extraction of the analyte from the sample matrix, followed by chromatographic separation on a capillary column and detection by a mass spectrometer. The mass spectrometer provides not only quantitative data but also structural information, which aids in the unequivocal identification of the target compound.
For the analysis of chloroacetamide herbicides in water, solid-phase microextraction (SPME) coupled with GC-MS has proven to be an effective approach. epa.gov This technique minimizes the use of organic solvents and can achieve low detection limits. epa.gov In a typical analysis, a polydimethylsiloxane-coated fiber is used to extract the analytes from the water sample. epa.gov The fiber is then thermally desorbed in the GC injector, and the analytes are separated on a capillary column before being detected by the mass spectrometer.
The operating conditions of the GC-MS system are optimized to achieve the best separation and sensitivity for the target analytes. Key parameters that are typically optimized include the injector temperature, the temperature program of the GC oven, the carrier gas flow rate, and the mass spectrometer settings. For instance, in the analysis of chloroacetamide herbicides, a splitless injection mode is often used to maximize the transfer of the analyte onto the column. The oven temperature program is designed to separate the target compound from other components in the sample extract.
The mass spectrometer is usually operated in the electron ionization (EI) mode, which generates a characteristic fragmentation pattern for each compound. This fragmentation pattern, or mass spectrum, serves as a fingerprint for the compound and is used for its identification. Selected ion monitoring (SIM) mode can be employed to enhance the sensitivity and selectivity of the analysis by monitoring only the characteristic ions of the target analyte.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not widely published, data for structurally similar compounds, such as N-(2,4-dichlorophenyl)acetamide and other chloroacetamides, can provide valuable insights into the expected chemical shifts and coupling constants. cdc.govchemicalbook.comunimi.it
For a molecule like this compound, ¹H NMR would reveal signals for the aromatic protons on the dichlorophenyl ring, the methine proton of the ethyl group, the methyl protons, and the methylene (B1212753) protons of the chloroacetyl group. The splitting patterns of these signals would provide information about the connectivity of the atoms.
¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, the methine carbon, the methyl carbon, and the methylene carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| CH₃ | 1.6 (d) | 20 |
| CH | 5.3 (q) | 55 |
| C=O | - | 165 |
| CH₂Cl | 4.1 (s) | 45 |
| Aromatic CH | 7.3-7.6 (m) | 127-135 |
| Aromatic C-Cl | - | 130-135 |
| Aromatic C-N | - | 140 |
This table is based on general chemical shift ranges for similar functional groups and should be considered illustrative.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands (IR) or scattering peaks (Raman) corresponding to specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), C-N stretching, C-Cl stretching, and aromatic C-H and C=C vibrations. nist.govnist.gov
Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The Raman spectrum would also be expected to show peaks corresponding to the various functional groups present in the molecule. The combination of IR and Raman spectroscopy can provide a comprehensive vibrational analysis of the compound.
Expected Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3350 - 3250 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (amide I) | 1680 - 1630 |
| N-H bend (amide II) | 1570 - 1515 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 1400 - 1000 |
| C-Cl stretch | 800 - 600 |
This table provides general ranges for the expected vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound would be dominated by the absorption of the dichlorophenyl chromophore. Aromatic compounds typically exhibit strong absorption bands in the UV region. The presence of the chloro and acetamido substituents on the phenyl ring would influence the position and intensity of these absorption bands. The spectrum would likely show one or more absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic system. researchgate.netnist.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Since this compound contains a chiral center at the ethyl group, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light.
Sample Preparation and Extraction Methodologies for Diverse Matrices
The effective extraction and cleanup of this compound from diverse matrices such as soil, water, and biological tissues are critical steps prior to instrumental analysis. The choice of the extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte.
For water samples, liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is a common approach. gcms.cz Solid-phase extraction (SPE) is another widely used technique that offers advantages such as high recovery, low solvent consumption, and the ability to pre-concentrate the analyte. gcms.cz
For soil and sediment samples, more rigorous extraction techniques are often required. These can include Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE). gcms.cz These methods use organic solvents at elevated temperatures and pressures to enhance the extraction efficiency. A cleanup step, such as passing the extract through a silica (B1680970) or Florisil column, may be necessary to remove interfering co-extractives before analysis. gcms.cz
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient sample preparation technique for the analysis of pesticide residues in various food and environmental matrices. It involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
The selection and optimization of the sample preparation and extraction methodology are crucial for achieving accurate and reliable results in the analysis of this compound and its metabolites.
Isotope Tracing and Isotope Effects in Mechanistic Studies
Isotope tracing and the study of kinetic isotope effects (KIEs) are powerful analytical methodologies for elucidating the metabolic and degradation pathways of xenobiotics such as this compound. While specific studies on this particular compound are not extensively documented in publicly available literature, the principles of these techniques, as applied to structurally similar chloroacetanilide herbicides, provide a robust framework for proposing their application in mechanistic investigations.
Isotope Tracing in Metabolite Identification
Stable isotope labeling is a definitive method for tracing the fate of a molecule through complex biological or environmental systems. By strategically replacing atoms in the this compound molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H, or ³⁷Cl), researchers can track the parent compound and its transformation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
For instance, labeling the carbonyl carbon with ¹³C would allow for the unequivocal identification of metabolites that retain this part of the molecule. Similarly, labeling the nitrogen atom with ¹⁵N would help to distinguish metabolic pathways involving amide bond cleavage. The use of multiple labels, or "dual-labeling," can provide even more detailed information about the fragmentation and recombination of the parent molecule during metabolism.
A common metabolic pathway for chloroacetanilide herbicides is conjugation with glutathione (B108866), followed by further degradation. Isotope tracing can be instrumental in confirming this pathway for this compound. For example, if the compound is labeled at the chloroacetyl group, the isotopic label would be expected to be found in the resulting glutathione conjugate and its subsequent mercapturic acid derivatives.
Proposed Isotope Labeling Strategies for Mechanistic Studies
| Labeling Position | Rationale | Expected Application |
| ¹³C at the carbonyl group | To trace the fate of the acetamide (B32628) moiety | Identify metabolites retaining the core amide structure |
| ¹⁵N in the amide linkage | To investigate amide bond hydrolysis | Determine if amide cleavage is a primary metabolic step |
| ³⁷Cl on the chloroacetyl group | To track the fate of the chlorine atom | Elucidate dechlorination mechanisms |
| ²H (deuterium) on the ethyl group | To probe for enzymatic reactions at this site | Investigate potential hydroxylation or oxidation of the ethyl group |
Kinetic Isotope Effects in Elucidating Reaction Mechanisms
Kinetic isotope effects (KIEs) are observed when the rate of a chemical reaction changes upon isotopic substitution at or near a position involved in the rate-determining step. The magnitude of the KIE can provide valuable insight into the transition state of the reaction.
For this compound, a key metabolic or degradation step is likely the cleavage of the carbon-chlorine (C-Cl) bond. By synthesizing the compound with a heavy isotope of chlorine (³⁷Cl) and comparing its rate of degradation to the normal ³⁵Cl-containing compound, a primary KIE can be determined. A significant normal KIE (k₃₅/k₃₇ > 1) would indicate that the C-Cl bond is being broken in the rate-determining step.
Another potential metabolic transformation is the hydrolysis of the amide bond. A KIE study using ¹⁵N-labeled this compound could help to elucidate the mechanism of this process. A significant KIE would suggest that the nitrogen atom is directly involved in the rate-limiting step of the hydrolysis reaction.
Hypothetical Kinetic Isotope Effect Data for Proposed Degradation Pathways
| Reaction | Isotopic Substitution | Hypothetical k_light / k_heavy | Mechanistic Implication |
| Dechlorination | ³⁵Cl / ³⁷Cl | 1.05 | C-Cl bond breaking is part of the rate-determining step |
| Amide Hydrolysis | ¹⁴N / ¹⁵N | 1.02 | N-C bond cleavage is involved in the rate-determining step |
| Ethyl Group Oxidation | ¹H / ²H | 2.5 | C-H bond breaking at the ethyl group is rate-limiting |
The combination of isotope tracing to identify metabolites and KIE studies to probe reaction mechanisms provides a powerful approach to fully characterize the metabolic and environmental fate of this compound. While direct experimental data for this specific compound is limited, the application of these advanced analytical methodologies, guided by knowledge of related chloroacetanilide herbicides, would be essential for a comprehensive understanding of its biotransformation.
Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Chloro N 1 2,4 Dichlorophenyl Ethyl Acetamide Analogues
Correlating Structural Modifications with Biochemical Activity Profiles (Non-Human)
The biochemical activity of chloroacetamide herbicides, including analogues of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide, is intricately linked to their molecular structure. The primary mode of action for this class of compounds is the inhibition of very-long-chain fatty acid elongases (VLCFAs), which are crucial enzymes in plant development. nih.gov This inhibition is believed to occur through covalent binding to an active site cysteine residue. nih.gov
Structure-activity relationship (SAR) studies on various chloroacetamide derivatives reveal several key correlations between structural features and herbicidal efficacy:
The N-Aryl Substituent: The nature and position of substituents on the phenyl ring of the N-aryl group significantly modulate the biological activity. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that the position of substituents on the phenyl ring influences their effectiveness against different types of organisms. researchgate.net For instance, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) chloroacetamide and N-(4-fluorophenyl) chloroacetamide, are associated with high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes, contributing to their activity. researchgate.netnih.gov
The N-Alkyl/Acyl Moiety: Modifications to the group attached to the nitrogen atom also play a crucial role. In the case of this compound, the 1-(2,4-dichlorophenyl)ethyl group is a key determinant of its activity. The presence of the dichlorinated phenyl ring and the ethyl bridge are critical for proper orientation and binding at the target site.
The Chloroacetamide Group: The 2-chloroacetamide (B119443) moiety is the reactive part of the molecule, responsible for the alkylation of the target enzyme. nih.gov While this group is generally conserved among active compounds, alterations can impact reactivity and, consequently, herbicidal potency.
The following interactive table summarizes the herbicidal activity of several chloroacetamide analogues against different weed species. The data illustrates how variations in the N-substituents affect the EC50 values (the concentration required to inhibit growth by 50%).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy (Non-Human)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For chloroacetamide herbicides, QSAR studies are instrumental in predicting their herbicidal efficacy and understanding the physicochemical properties that govern their activity.
QSAR models for chloroacetamide analogues have indicated that hydrophobicity and steric parameters of the substituents on the N-aryl ring are significant factors influencing their biological activity. sci-hub.box A study on N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity plays a crucial role in the ability of these compounds to penetrate the cell membranes of target organisms. researchgate.netnih.gov
Key molecular descriptors often employed in QSAR models for this class of compounds include:
LogP: A measure of lipophilicity.
Topological Polar Surface Area (TPSA): Related to the permeability of the molecule.
Molecular Weight and Volume: Steric factors that influence binding to the target enzyme.
A QSAR study on a series of N,N-disubstituted-α-chloroacetamides found that both the hydrophobicity and the steric dimensions of the substituted amino group strongly affect their herbicidal activity against barnyard grass (Echinochloa crus-galli). sci-hub.box The developed QSAR equations highlighted optimal values for these parameters to achieve maximum efficacy. Such models can be used to predict the herbicidal activity of novel, unsynthesized chloroacetamide derivatives, thereby guiding the design of more potent compounds.
The following table presents data from a QSAR study on N-(substituted phenyl)-2-chloroacetamides, correlating physicochemical properties with antimicrobial activity, which serves as a proxy for general biological efficacy.
Rational Design of Novel Analogues based on SAR Insights
The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel analogues of this compound with potentially improved herbicidal activity, selectivity, or environmental profiles. The goal of rational design is to make targeted modifications to the lead structure to enhance desired properties while minimizing undesirable ones.
Key strategies in the rational design of novel chloroacetamide analogues include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved activity or reduced toxicity. For example, different halogen substitutions on the phenyl ring can be explored to fine-tune lipophilicity and electronic properties.
Scaffold Hopping: Replacing the core structure of the molecule with a different one while maintaining the key pharmacophoric features necessary for biological activity. This can lead to the discovery of novel chemical classes with similar modes of action.
Molecular Hybridization: Combining structural features from different known active molecules to create a new hybrid compound with potentially synergistic or enhanced activity.
For instance, based on the understanding that the 2,4-dichloro substitution pattern on the phenyl ring is important for activity, novel analogues could be designed by introducing other electron-withdrawing groups at these positions to potentially enhance binding to the target enzyme. Similarly, modifications to the ethyl bridge could be explored to optimize the spatial arrangement of the molecule within the active site of VLCFAs.
Impact of Stereochemistry on Biological and Environmental Interactions
A critical aspect of the structure of this compound is the presence of a chiral center at the carbon atom of the ethyl group attached to the nitrogen. This results in the existence of two enantiomers, the (R)- and (S)-isomers. Stereochemistry can have a profound impact on the biological activity and environmental fate of chiral pesticides.
For example, in the case of the chiral herbicide dichlorprop, the (S)-enantiomer is preferentially degraded by the bacterium Sphingomonas herbicidovorans MH. nih.gov Similarly, for the herbicide 2,4-D ethylhexyl ester, the S-enantiomer shows significantly higher inhibition rates against sensitive weed species compared to the R-enantiomer. researchgate.net
The differential activity of enantiomers has important implications:
Biological Efficacy: The herbicidal activity of a racemic mixture (a 1:1 mixture of both enantiomers) may be primarily due to one of the enantiomers. The development of enantiopure formulations containing only the active enantiomer can lead to lower application rates and reduced environmental load.
Environmental Fate: Enantiomers can exhibit different rates of degradation in soil and water, as microorganisms may metabolize one enantiomer more rapidly than the other. researchgate.net This can lead to an enrichment of the more persistent enantiomer in the environment.
Non-Target Effects: The two enantiomers may have different toxicities to non-target organisms.
Given these principles, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different herbicidal potencies and environmental behaviors. Further research into the stereoselective synthesis and biological evaluation of these enantiomers is crucial for a complete understanding of this compound.
Pharmacophore Modeling and Ligand-Based Design Principles (Conceptual, non-human application)
Pharmacophore modeling is a powerful tool in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a biological response. For chloroacetamide herbicides, a pharmacophore model can be developed based on the structures of known active compounds, even in the absence of a high-resolution structure of the target enzyme, VLCFAs.
A conceptual pharmacophore model for chloroacetamide herbicides targeting VLCFAs would likely include the following features: researchgate.netresearchgate.net
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide (B32628) group is a key hydrogen bond acceptor.
Hydrophobic/Aromatic Regions: The N-aryl ring (in this case, the 2,4-dichlorophenyl group) and other hydrophobic parts of the molecule are crucial for binding within the hydrophobic pockets of the enzyme's active site.
An Alkylating Center: The carbon atom bearing the chlorine atom in the chloroacetamide moiety acts as an electrophilic center for covalent bond formation with the target enzyme.
The spatial arrangement of these features is critical for optimal binding and inhibitory activity. The best pharmacophore models for chloroacetamide derivatives typically include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. researchgate.netresearchgate.net
This pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify new potential herbicidal agents. Molecules that map well onto the pharmacophore model are more likely to be active and can be prioritized for synthesis and biological testing. This ligand-based design approach accelerates the discovery of novel and diverse chemical scaffolds for herbicidal development.
Future Research Directions and Emerging Trends in 2 Chloro N 1 2,4 Dichlorophenyl Ethyl Acetamide Studies
Integration of Omics Technologies in Mechanistic Investigations (Non-Human)
Modern toxicology is increasingly adopting a systems biology approach, where "omics" technologies play a central role in understanding the complex interactions between a chemical and a biological system. mdpi.comnih.gov For 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide, integrating omics can provide a holistic view of its mechanism of action in non-human organisms. These high-throughput methods allow for the simultaneous measurement of thousands of molecules, offering a detailed snapshot of the cellular response to chemical exposure. nih.gov
Genomics can be used to identify genetic variations that confer susceptibility or resistance to the compound's effects in different species.
Transcriptomics , through techniques like RNA-sequencing, can reveal which genes are activated or silenced in response to exposure, pointing to the specific cellular pathways being disrupted. nih.gov
Proteomics is crucial for identifying the direct protein targets of the compound or its metabolites and for understanding downstream changes in protein expression and post-translational modifications that constitute the cellular response. nih.govnautilus.bio This is particularly relevant as many chloroacetamides are known to act by covalently binding to proteins. nih.gov
Metabolomics can analyze changes in the profiles of small-molecule metabolites, providing insights into metabolic disruptions caused by the compound.
By combining these datasets, researchers can construct detailed "pathways of toxicity," moving from the initial molecular interaction to the ultimate adverse outcome. nih.gov This approach is invaluable for building a mechanistic, predictive model of the compound's biological activity.
Table 1: Potential Applications of Omics Technologies in the Study of this compound
| Omics Technology | Target Molecules | Potential Research Questions |
|---|---|---|
| Genomics | DNA | Are there specific genes or genetic variants in non-human organisms that alter sensitivity to this compound? |
| Transcriptomics | RNA | Which gene expression pathways are significantly altered following exposure? |
| Proteomics | Proteins | What are the direct protein binding targets? How does the proteome change in response to exposure? nih.govresearchgate.net |
| Metabolomics | Metabolites | How does the compound disrupt key metabolic pathways within the cell or organism? |
Development of Advanced Sustainable Synthetic Routes
In line with the global push for green chemistry, future research will focus on developing more sustainable and efficient methods for synthesizing this compound. rsc.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. synthiaonline.com
Traditional synthesis of chloroacetamide derivatives often involves multiple steps and the use of potentially hazardous reagents and solvents. researchgate.netresearchgate.net Advanced synthetic routes could explore:
Catalytic Methods: Employing novel catalysts, including biocatalysts like enzymes, to increase reaction efficiency and selectivity, thereby reducing byproducts. synthiaonline.com
Alternative Solvents: Replacing toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. synthiaonline.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
The goal is to create a manufacturing process that is not only economically viable but also has a significantly lower environmental footprint.
Predictive Modeling for Environmental Persistence and Transformation
Understanding how this compound behaves in the environment is critical for assessing its potential impact. Predictive modeling offers a powerful, cost-effective alternative to lengthy and expensive experimental studies. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its environmental fate and persistence. nih.govnih.gov
Future research will likely involve developing and validating specific QSAR/QSPR models for this compound to predict key environmental parameters:
Biodegradation Half-Life: Estimating how quickly the compound is broken down by microorganisms in soil and water. chemrxiv.org
Photodegradation: Modeling its stability when exposed to sunlight.
Sorption to Soil and Sediment: Predicting its tendency to bind to particles, which affects its mobility in the environment.
Identification of Transformation Products: Predicting the chemical structures of breakdown products, which may themselves have environmental relevance.
These models, once validated, can be used for risk assessment and to screen for compounds with more favorable environmental profiles. nih.govmdpi.com
Exploration of Novel Biochemical Targets (Non-Human)
While the primary mode of action for many chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, the full spectrum of biochemical targets is not always completely understood. researchgate.netresearchgate.netekb.eg Future research will aim to identify novel or secondary biochemical targets of this compound in various non-human organisms.
This exploration could uncover:
Secondary Enzyme Inhibition: Chloroacetamides are known to be reactive and can form covalent bonds with sulfhydryl groups on cysteine residues in proteins. nih.govcambridge.org Chemoproteomics, a specialized application of proteomics, can be used to identify a broad range of proteins that react with the compound in a cellular environment. nih.gov
Disruption of Signaling Pathways: The compound may interfere with cellular signaling cascades that are not directly related to its primary mode of action. For instance, compounds with a dichlorophenyl group have been studied for their effects on various cellular pathways, including those regulated by kinases. nih.govmdpi.com
Off-Target Effects in Non-Target Organisms: Investigating the compound's effects on a wider range of organisms, such as algae, fungi, or aquatic invertebrates, could reveal unique targets and mechanisms of toxicity relevant to ecosystem health.
Identifying these novel targets is essential for a complete understanding of the compound's biological activity and its potential unintended ecological effects.
Application of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and toxicological research. nih.govijsrm.net These technologies can analyze vast and complex datasets to identify patterns, make predictions, and generate new hypotheses, accelerating the pace of discovery. acs.orgresearchgate.net
For this compound, AI and ML can be applied in several key areas:
Predictive Toxicology: ML models can be trained on existing toxicological data to predict the potential toxicity of the compound with greater accuracy and speed than traditional methods. nih.govut.ac.ir This includes predicting endpoints for aquatic toxicity or effects on soil organisms. nih.gov
Synthesis Planning: AI tools can design and propose novel, efficient, and sustainable synthetic routes, optimizing for factors like yield, cost, and environmental impact. mdpi.comelsevier.combohrium.com
Target Identification: By analyzing biological data from sources like the omics technologies mentioned above, ML algorithms can help identify novel biochemical targets and mechanisms of action. nih.govsaturoglobal.com
Herbicide Resistance Management: AI can be used to model and predict the development of resistance in weed populations and to help design strategies to mitigate it. mdpi.com
Table 2: Applications of AI/ML in Compound Research
| Application Area | AI/ML Technique | Potential Outcome for this compound |
|---|---|---|
| Predictive Toxicology | QSAR, Deep Neural Networks | Rapid prediction of toxicity to various non-target species. nih.gov |
| Sustainable Synthesis | Retrosynthesis Algorithms | Design of eco-friendly and cost-effective manufacturing processes. elsevier.com |
| Target Identification | Classification Algorithms (e.g., Random Forest, SVM) | Identification of novel protein targets and toxicity pathways from omics data. nih.gov |
| Environmental Fate | Regression Models | More accurate prediction of persistence and mobility in different environmental compartments. |
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution, typically reacting 2,4-dichloroaniline derivatives with chloroacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Key parameters include:
- Temperature : 0–5°C for controlled exothermic reactions.
- Solvent : Dichloromethane or THF for solubility and stability.
- Purification : Recrystallization using ethanol/water mixtures yields >85% purity .
For optimization, fractional factorial design can identify critical variables (e.g., molar ratios, stirring rates) to maximize yield and minimize byproducts like hydrolyzed intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR confirm the acetamide backbone and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, CHCl at δ 4.1–4.3 ppm) .
- IR : C=O stretching at ~1650 cm, N–H bending at ~1550 cm .
- Mass Spectrometry : ESI-MS confirms molecular weight (MW: 293.5 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do crystal packing and hydrogen bonding influence the solid-state properties of this compound?
X-ray diffraction studies reveal:
- Intermolecular N–H⋯O hydrogen bonds between the amide group and carbonyl oxygen, forming chains (bond length: ~2.02 Å) .
- Intramolecular C–H⋯Cl interactions stabilize the ortho-chloro substituent, affecting melting point (mp: 128–130°C) and solubility .
These interactions are critical for predicting crystallinity in formulation studies .
Q. How can researchers resolve contradictions in reported biological activity data?
Conflicting bioactivity (e.g., antimicrobial IC variability) may arise from:
- Assay Conditions : Differences in microbial strains or culture media (e.g., Mueller-Hinton vs. LB agar).
- Stereochemical Purity : Enantiomeric impurities (>5%) can reduce efficacy. Chiral HPLC or enzymatic resolution ensures >99% enantiomeric excess .
- Metabolic Stability : Liver microsome assays (e.g., human vs. rodent) quantify degradation rates to reconcile in vitro/in vivo discrepancies .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Common byproducts (e.g., hydrolyzed 2,4-dichloroaniline) arise from:
- Moisture Contamination : Use of molecular sieves or anhydrous solvents reduces hydrolysis.
- Reaction Monitoring : In situ FTIR tracks chloroacetyl chloride consumption to halt reactions at ~95% conversion .
- Catalytic Additives : Triethylamine (0.5 mol%) accelerates amide bond formation, reducing side reactions .
Methodological Guidance
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., –CF) or donating (–OCH) groups to assess electronic effects on bioactivity.
- Side-Chain Variations : Substitute the ethyl linker with propyl or cyclic amines to study steric impacts.
- Analytical Validation : Use QSAR models with Hammett constants (σ) and ClogP values to predict activity trends .
Q. What computational methods predict interaction mechanisms with biological targets?
- Docking Simulations : AutoDock Vina models binding to cytochrome P450 (e.g., CYP3A4) with RMSD <2.0 Å.
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME estimates bioavailability (%F >50%) and BBB permeability (logBB >0.3) .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability for this compound?
Divergent DSC results (T: 180–200°C) stem from:
- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures.
- Heating Rates : Faster rates (e.g., 20°C/min vs. 5°C/min) can mask intermediate phases .
Standardized protocols (e.g., ISO 11357) improve reproducibility .
Q. How to address discrepancies in reported reaction yields?
Yield variations (70–92%) arise from:
- Workup Efficiency : Incomplete extraction (e.g., <3× washes) loses product.
- Catalyst Deactivation : Moisture-sensitive bases (e.g., NaH) require strict anhydrous conditions .
Design of Experiments (DoE) identifies optimal parameters (e.g., 1.2:1 molar ratio, 12 h reaction time) .
Tables for Key Data
Q. Table 1. Optimized Synthesis Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Anhydrous THF | Maximizes solubility |
| Reaction Time | 12 h | >90% conversion |
| Base | Pyridine (1.5 eq) | Neutralizes HCl |
Q. Table 2. Spectroscopic Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| NMR | δ 4.15 (s, 2H) | CHCl |
| IR | 1650 cm | C=O stretch |
| XRD | d-spacing 3.8 Å | Crystal plane (101) |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
